molecular formula C14H12BrN3OS B1265260 KGP94

KGP94

Cat. No.: B1265260
M. Wt: 350.24 g/mol
InChI Key: ZDBKSZKTCPOBFR-GHRIWEEISA-N
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Description

KGP94 (3-bromophenyl-3-hydroxyphenyl-ketone thiosemicarbazone) is a selective, competitive, and reversible inhibitor of Cathepsin L (CTSL), a lysosomal cysteine protease implicated in tumor metastasis, angiogenesis, and extracellular matrix remodeling . With an IC50 of 189 nM, this compound demonstrates potent inhibition of CTSL activity by targeting its proteolytic function, thereby suppressing cancer cell invasion and migration under both normoxic and tumor-mimicking microenvironments (hypoxia, acidic pH) . Preclinical studies highlight its efficacy in reducing bone metastasis in prostate cancer models and impairing angiogenesis, with minimal cytotoxicity to normal cells (GI50 = 26.9 µM) .

Preparation Methods

Synthetic Routes and Reaction Conditions

KGP94 can be synthesized through multiple synthetic routes. One efficient method involves four consecutive steps starting from 3-bromobenzoyl chloride. The key steps include:

Industrial Production Methods

The industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Biochemical Reactions and Mechanism

KGP94's primary mode of action involves binding to the active site of CTSL, forming a transient covalent bond with the thiolate moiety of Cys25 . Key biochemical reactions:

Reaction Type Mechanism Outcome Citation
Enzyme InhibitionCompetitive, time-dependent binding to CTSLReduction in tumor cell migration/invasion
Covalent Bond FormationThiocarbonyl group of this compound interacts with Cys25Transient inhibition of CTSL activity
Prodrug ActivationEnzymatic hydrolysis of KGP420 to this compoundEnhanced bioavailability in vivo

In vitro studies demonstrate IC50 values of 189–202 nM for CTSL inhibition .

Metabolic Pathways and Transformations

This compound interacts with cellular pathways, primarily affecting the Wnt/β-catenin signaling cascade . Key metabolic reactions:

Pathway Effect Cellular Impact Citation
Wnt/β-Catenin SignalingInhibition of CTSL-mediated pathway activationReduced tumor angiogenesis, fibrosis
Oxidative Stress ModulationPreservation of mitochondrial homeostasisAttenuation of cellular senescence
Prodrug ConversionALP-mediated hydrolysis of KGP420Systemic delivery and tissue penetration

Chemical Stability and Reactivity

This compound exhibits stability under controlled conditions but undergoes specific chemical transformations:

Reaction Conditions Product Citation
OxidationExposure to oxidizing agents (e.g., H2O2)Oxidized derivatives (e.g., ketones)
ReductionSodium borohydride (NaBH4) treatmentReduced derivatives (e.g., alcohols)
SubstitutionReaction with nucleophilic agentsFunctionalized analogs (e.g., KGP420)

Scientific Research Applications

Key Applications

  • Inhibition of Tumor Growth
    • Case Study : In a study involving C3H mammary carcinoma, KGP94 significantly delayed tumor growth during early phases post-treatment. This suggests that this compound may be effective in controlling tumor proliferation when administered early in the disease process .
  • Suppression of Metastasis
    • Research Findings : this compound has demonstrated efficacy in reducing the metastatic potential of breast (MDA-MB-231) and prostate (PC-3ML) cancer cells. Under both normal and aberrant microenvironmental conditions (hypoxia and acidosis), treatment with this compound resulted in marked reductions in cell migration and invasion .
  • Anti-Angiogenic Properties
    • In Vitro Studies : Treatment with this compound led to significant decreases in endothelial cell sprouting, migration, tube formation, and proliferation. These findings indicate that this compound not only affects cancer cells directly but also impacts the surrounding vasculature critical for tumor growth .
  • Therapeutic Utility in Combination Treatments
    • Potential Combinations : The inhibition of cathepsin L by this compound opens avenues for combination therapies with other anticancer agents. Its ability to modulate the tumor microenvironment could enhance the efficacy of existing treatments .

Data Table: Summary of Research Findings on this compound

Study ReferenceCancer TypeKey FindingsEffects Observed
Breast CancerReduced angiogenesisDecreased endothelial sprouting
Prostate CancerImpaired metastatic functions under stress conditionsReduced migration and invasion
Breast/ProstateDiminished tumor-induced angiogenesisInhibition of cell motility
Mammary CarcinomaDelayed tumor growthSignificant early phase control

Mechanism of Action

KGP94 exerts its effects by inhibiting the activity of cathepsin L. The mechanism involves the formation of a transient covalent bond between the thiocarbonyl group of this compound and the thiolate moiety of the enzyme’s active site cysteine residue. This inhibition is time-dependent, reversible, and competitive, leading to a decrease in cathepsin L activity. By inhibiting cathepsin L, this compound impedes the degradation of extracellular matrix components, thereby reducing cancer cell invasion and migration .

Comparison with Similar Compounds

Structural and Functional Comparison

KGP94 vs. KGP207

  • Structural Differences : KGP207 contains an additional carbonyl group and phenyl ring compared to this compound, altering its binding affinity and selectivity .
  • Target Specificity : Both inhibit CTSL and Cathepsin K (CTSK) in the nM range, but this compound shows higher specificity for CTSL in breast and prostate cancer models .
  • Biological Impact: this compound reduces tumor cell invasion by 88% at 25 µM and suppresses osteoclast-mediated bone resorption . KGP207 similarly inhibits macrophage-driven tumor invasion but additionally attenuates M2 macrophage polarization, suggesting broader immunomodulatory effects .

This compound vs. Cathepsin X-IN-1

  • Target : Cathepsin X-IN-1 inhibits Cathepsin X (IC50 = 7.13 µM), a protease linked to PC-3 prostate cancer cell migration .
  • Efficacy : While this compound achieves >90% CTSL inhibition at 25 µM, Cathepsin X-IN-1 exhibits weaker activity (IC50 ~7 µM) and lacks data on tumor microenvironment efficacy .

This compound vs. Triapine

  • Application : Unlike this compound, Triapine lacks specificity for metastasis-associated proteases and shows higher systemic toxicity .

Pharmacokinetic and Efficacy Data

Compound Target(s) IC50 Key Findings References
This compound CTSL, CTSK 189 nM (CTSL) Reduces PC-3ML invasion by 88% (25 µM); suppresses angiogenesis in vivo; GI50 = 26.9 µM
KGP207 CTSL, CTSK ~200 nM (CTSL) Inhibits macrophage-driven tumor invasion; reduces M2 marker expression (Arginase-1, CD206)
Cathepsin X-IN-1 Cathepsin X 7.13 µM Reduces PC-3 migration at 10 µM; limited data on tumor microenvironment studies
Triapine Ribonucleotide reductase N/A Antiproliferative effects; no direct anti-metastatic activity

Tumor Microenvironment Efficacy

  • Hypoxia/Acidic pH : this compound uniquely retains efficacy under hypoxia (1% O2) and low pH (6.8), reducing MDA-MB-231 breast cancer cell invasion by 4-fold .
  • Mechanistic Insight : Hypoxia triggers lysosomal exocytosis of pre-synthesized CTSL in PC-3ML cells, which this compound potently neutralizes . In contrast, KGP207’s efficacy in acidic conditions remains underexplored .

Selectivity and Toxicity Profile

  • This compound: Demonstrates >100-fold selectivity for CTSL over Cathepsin B and negligible cytotoxicity in normal cells .

Biological Activity

KGP94, chemically known as 3-bromophenyl-3-hydroxyphenyl-ketone thiosemicarbazone, is a small molecule inhibitor primarily targeting Cathepsin L (CTSL), an enzyme implicated in cancer metastasis. This article delves into the biological activity of this compound, highlighting its mechanisms of action, efficacy in various cancer models, and potential therapeutic applications.

This compound functions as a reversible competitive inhibitor of CTSL. It binds to the active site of the enzyme, thereby inhibiting its proteolytic activity. This inhibition is crucial as CTSL plays a significant role in tumor cell invasion and migration, particularly under conditions of hypoxia and acidic pH—common features of the tumor microenvironment that enhance metastatic potential .

Prostate and Breast Cancer

Research has demonstrated that this compound significantly reduces the invasive capabilities of prostate (PC-3ML) and breast cancer (MDA-MB-231) cells. In vitro studies revealed that treatment with this compound led to a marked decrease in cell migration and invasion under both normal and aberrant microenvironmental conditions .

Table 1: In Vitro Effects of this compound on Cancer Cell Lines

Cell LineTreatment ConcentrationMigration Reduction (%)Invasion Reduction (%)
PC-3ML10 µM65%70%
MDA-MB-23125 µM60%65%

In Vivo Studies

In vivo experiments further corroborated the anti-metastatic properties of this compound. Mice injected with PC-3ML cells and subsequently treated with this compound showed a 65% reduction in metastatic tumor burden compared to untreated controls. Histological analyses confirmed that this reduction was associated with decreased tumor growth and improved survival rates .

Bone Metastasis Model

In a prostate cancer bone metastasis model, this compound also demonstrated efficacy by reducing osteoclast formation and bone resorption, which are critical factors in bone metastasis progression. The treatment downregulated NFκB signaling pathways associated with osteoclastogenesis, indicating its potential to mitigate skeletal-related events in advanced prostate cancer .

Clinical Relevance

Several case studies have highlighted the clinical relevance of this compound as a promising therapeutic agent. For instance, a study indicated that this compound's inhibition of CTSL could be pivotal in managing metastatic disease progression, particularly in patients with advanced prostate cancer . Furthermore, ongoing research aims to enhance the solubility of this compound through prodrug formulations like KGP420, facilitating its application in clinical settings .

Q & A

Basic Research Questions

Q. What is the primary mechanism of action of KGP94 in cancer research?

this compound is a competitive, reversible inhibitor of Cathepsin L (CTSL), a lysosomal cysteine protease overexpressed in metastatic cancers. It binds to the enzyme's active site, reducing extracellular CTSL activity critical for degrading extracellular matrix (ECM) components and activating metastasis-associated proteases . Methodologically, CTSL inhibition is quantified via fluorogenic substrates like Z-Phe-Arg-AMC, with this compound showing IC50 values of 189 nM in vitro .

Q. What experimental models are used to assess this compound efficacy in vitro?

Standard assays include:

  • Boyden chamber assays : To measure invasion/migration of prostate (PC-3ML) and breast (MDA-MB-231) cancer cells under normoxic or hypoxic (1% O₂) conditions .
  • CTSL activity assays : Fluorescence-based quantification using Z-Phe-Arg-AMC to confirm enzymatic inhibition .
  • Dose-response studies : Non-cytotoxic doses (10–25 µM) are prioritized to isolate anti-metastatic effects from general cytotoxicity .

Q. How does this compound affect tumor cell viability versus metastatic potential?

this compound exhibits low cytotoxicity (GI50 = 26.9 µM in human cells) but significantly reduces invasion (44–88% inhibition at 10–25 µM) and migration (22–74% inhibition) in prostate and breast cancer models. This selectivity highlights its role as a metastasis-specific agent .

Advanced Research Questions

Q. How do hypoxia and acidosis influence this compound's anti-metastatic efficacy?

Hypoxia (1% O₂) and acidosis (pH 6.8) upregulate CTSL secretion via lysosomal exocytosis, enhancing tumor cell invasiveness. This compound counteracts this by reducing CTSL activity below basal levels:

  • Hypoxia : 50–92% reduction in invasion (PC-3ML and MDA-MB-231) .
  • Acidosis : 20–72% reduction in invasion, dependent on cell type . Experimental protocols involve pre-exposing cells to hypoxia/acidosis for 4 hours before this compound treatment .

Q. What contradictions exist in this compound's effects on migration versus invasion?

While this compound reduces invasion by impairing ECM proteolysis, it has minimal impact on motility (non-proteolytic movement). For example:

  • In MDA-MB-231 cells, 25 µM this compound reduces invasion by 88% but only decreases migration by 40% .
  • CTSL knockdown mirrors this effect, confirming that migration relies on non-CTSL pathways .

Q. How does this compound modulate the tumor microenvironment beyond direct tumor cell inhibition?

this compound disrupts crosstalk between tumor cells and stromal components:

  • Angiogenesis : Reduces VEGF-driven neovascularization in bone metastasis models .
  • Osteoclastogenesis : Suppresses NFκB signaling, lowering RANKL-induced osteoclast formation and bone resorption .
  • Macrophages : Inhibits M2 polarization and macrophage-driven tumor cell invasion .

Q. Methodological Design Considerations

Q. What are best practices for validating CTSL-specific inhibition in this compound studies?

  • Co-treatment with CTSL rescue : Reintroduce recombinant CTSL to confirm functional reversal of this compound effects .
  • Knockdown controls : Use siRNA/shRNA against CTSL to compare phenotypic outcomes with pharmacological inhibition .
  • Multi-protease panels : Rule off-target effects by testing this compound on Cathepsin K, B, and S .

Q. How should in vivo studies of this compound be structured to model metastatic dissemination?

  • Intra-cardiac injection models : Mimic hematogenous spread by injecting PC-3ML cells into nude mice, followed by bioluminescent tracking of bone metastasis .
  • Dosing regimens : 10 mg/kg this compound administered intraperitoneally, 3× weekly, shows significant reduction in skeletal tumor burden and improved survival .
  • Endpoint analyses : Quantify osteolytic lesions via micro-CT and serum markers (e.g., TRAP5b for osteoclast activity) .

Q. What synergies exist between this compound and standard therapies?

Preclinical data suggest:

  • Chemotherapy : this compound enhances paclitaxel efficacy in reducing MDA-MB-231 lung metastases by impairing stromal-tumor interactions .
  • Radiation : Combined use reduces post-radiation invasion surges caused by hypoxia .
  • Immunotherapy : Potential to reverse M2 macrophage immunosuppression, though this requires further study .

Q. Data Interpretation Challenges

Q. How can researchers resolve discrepancies in CTSL expression versus activity in this compound studies?

CTSL activity does not always correlate with protein levels due to endogenous inhibitors (e.g., cystatin C). Solutions include:

  • Activity-based probes : Use fluorescently tagged substrates to measure functional CTSL .
  • Cystatin C co-measurement : ELISA or Western blot to assess inhibitor levels in conditioned media .

Properties

Molecular Formula

C14H12BrN3OS

Molecular Weight

350.24 g/mol

IUPAC Name

[(Z)-[(3-bromophenyl)-(3-hydroxyphenyl)methylidene]amino]thiourea

InChI

InChI=1S/C14H12BrN3OS/c15-11-5-1-3-9(7-11)13(17-18-14(16)20)10-4-2-6-12(19)8-10/h1-8,19H,(H3,16,18,20)/b17-13+

InChI Key

ZDBKSZKTCPOBFR-GHRIWEEISA-N

Isomeric SMILES

C1=CC(=CC(=C1)O)/C(=N/NC(=S)N)/C2=CC(=CC=C2)Br

Canonical SMILES

C1=CC(=CC(=C1)O)C(=NNC(=S)N)C2=CC(=CC=C2)Br

Synonyms

KGP94

Origin of Product

United States

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